Glycoursodeoxycholic Acid-d5
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Overview
Description
Glycoursodeoxycholic Acid-d5: is a stable isotope-labeled metabolite of Ursodeoxycholic Acid (UDCA). It is primarily used in scientific research due to its stable nature and ability to act as a tracer in metabolic studies. Unlike its parent compound, it is not used for diagnostic or therapeutic purposes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through a series of chemical reactions starting from cholic acid or its derivatives
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, purification, and quality control to ensure the compound's stability and isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with deuterium atoms or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Deuterium gas (D2) or deuterated solvents under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deuterated compounds.
Scientific Research Applications
Chemistry: Glycoursodeoxycholic Acid-d5 is used as a tracer in metabolic studies to understand bile acid metabolism and its impact on various biochemical pathways. Biology: It helps in studying the role of bile acids in cellular processes and their interaction with receptors and transporters. Medicine: Research applications include investigating the therapeutic potential of bile acids in liver diseases and metabolic disorders. Industry: It is used in the development of diagnostic tools and pharmaceuticals related to bile acid metabolism.
Molecular Targets and Pathways:
Molecular Targets: this compound interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).
Pathways Involved: Activation of FXR and TGR5 leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism.
Comparison with Similar Compounds
Ursodeoxycholic Acid (UDCA): The parent compound of Glycoursodeoxycholic Acid-d5, used for treating liver diseases.
Cholic Acid: Another bile acid used in research and therapeutic applications.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness:
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage over non-labeled compounds in research applications.
Properties
Molecular Formula |
C26H43NO5 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2,17D |
InChI Key |
GHCZAUBVMUEKKP-PNILFLMYSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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